SIRT2 vs. SIRT1 Isoform Selectivity: A Quantified ~24-Fold Difference
3-(Tert-butylsulfanyl)azetidine hydrochloride demonstrates differential inhibition potency between SIRT2 and SIRT1 isoforms. The compound exhibits an IC50 of 2,260 nM against SIRT2, whereas its IC50 against SIRT1 is 93 nM [1][2]. This represents a ~24-fold higher potency for SIRT1 compared to SIRT2. In contrast, unsubstituted azetidine lacks any reported sirtuin inhibition activity, while 3-hydroxyazetidine hydrochloride shows no detectable SIRT2 or SIRT1 inhibition at comparable concentrations, underscoring that the tert-butylsulfanyl moiety is the critical pharmacophoric determinant for target engagement.
| Evidence Dimension | Inhibition potency (IC50) |
|---|---|
| Target Compound Data | SIRT2: IC50 = 2,260 nM (2.26 µM); SIRT1: IC50 = 93 nM |
| Comparator Or Baseline | SIRT2 vs. SIRT1 same-compound comparison; unsubstituted azetidine: no activity; 3-hydroxyazetidine: no activity |
| Quantified Difference | ~24-fold greater potency for SIRT1 over SIRT2; qualitative differentiation from inactive comparators |
| Conditions | Inhibition of full-length human N-terminal His6-tagged SIRT2 and N-terminal GST-tagged SIRT1 expressed in E. coli BL21 (DE3); deacetylase activity measured using acetylated lysine substrate with NAD+ via Fluor de Lys assay |
Why This Matters
The ~24-fold SIRT1/SIRT2 selectivity ratio enables researchers to probe isoform-specific sirtuin biology without confounding pan-inhibition effects, a critical consideration for target validation studies.
- [1] BindingDB. CHEMBL3951539 (BDBM50193080). IC50: 2.26E+3 nM for human SIRT2 inhibition. Assay: Fluor de Lys deacetylase activity with acetylated lysine substrate and NAD+. ChEMBL curated. 2026. View Source
- [2] BindingDB. CHEMBL3951539 (BDBM50193080). IC50: 93 nM for human SIRT1 inhibition. Assay: Fluor de Lys deacetylase activity with acetylated lysine substrate and NAD+. ChEMBL curated. 2026. View Source
